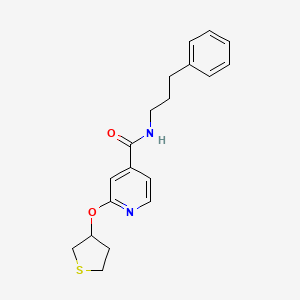

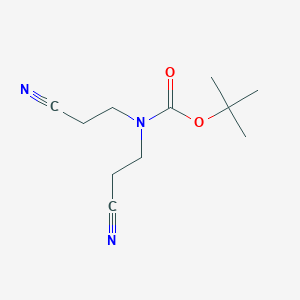

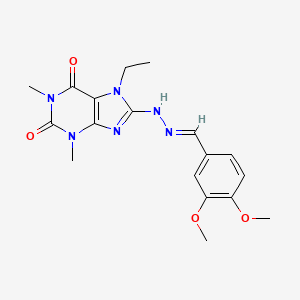

![molecular formula C27H25N5O2S B2823706 N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111260-82-2](/img/structure/B2823706.png)

N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Quinoxalines are a class of organic compounds containing a two-ring system made up of a benzene ring fused to a pyrazine ring .

Synthesis Analysis

The synthesis of triazoles often involves the use of various nitrogen sources . For instance, sodium azide, trimethylsilyl azide, alkyl/aryl azide, hydrazone, sulfonamide, hydrazine, and diazo-compounds can be used as raw materials to provide nitrogen atoms for 1,2,3-triazole .Molecular Structure Analysis

The molecular structure of triazoles and quinoxalines is characterized by the presence of nitrogen atoms and carbon atoms in a ring structure . The presence of these atoms facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles have been shown to participate in a variety of chemical reactions. For instance, they can undergo intermolecular hydroacylation, crossed acyloin condensations, domino ring-opening redox amidation, Knoevenagel condensation, Claisen rearrangement, and Lewis acid- and N-heterocyclic carbene-catalyzed cyclocondensation reactions .Physical And Chemical Properties Analysis

Triazoles are known for their strong stability for thermal and acid conditions. They are insensitive to redox, hydrolysis, and enzymatic hydrolase .Scientific Research Applications

Diversified Synthesis Approaches

A diversified synthesis approach for derivatives of triazoloquinoxaline, including compounds structurally related to N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, employs Ugi four-component reactions and copper-catalyzed tandem reactions. This method enables rapid access to complex fused tricyclic scaffolds, illustrating the compound's relevance in creating structurally diverse molecules through efficient synthetic pathways (Y. An et al., 2017).

Biological Evaluation for Anticonvulsant Properties

Compounds structurally related to N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. This evaluation underscores the potential therapeutic application of triazoloquinoxaline derivatives as novel anticonvulsant agents, highlighting their significance in addressing neurological disorders (Mohamed Alswah et al., 2013).

Species-Specific Metabolism and Toxicological Implications

Research on species-specific metabolism related to compounds within the same family as N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide reveals significant insights into their metabolic pathways and toxicological implications. These findings are crucial for understanding the safety profile and designing safer drug candidates (S. Diamond et al., 2010).

Positive Inotropic Activity

Further research into triazoloquinoxaline derivatives has shown potential positive inotropic activity, providing a foundation for the development of new therapeutic agents targeting cardiovascular diseases. These compounds' ability to increase stroke volume indicates their potential utility in treating conditions characterized by reduced cardiac output (Chunbo Zhang et al., 2008).

Mechanism of Action

Future Directions

The future directions in the field of triazole and quinoxaline research involve the development of efficient environmentally safe methods for their synthesis . This includes the use of nonconventional “green” sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound .

properties

IUPAC Name |

2-[4-(3-methylphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2S/c1-16-8-7-9-20(14-16)35-26-25-30-31(27(34)32(25)22-11-6-5-10-21(22)28-26)15-23(33)29-24-18(3)12-17(2)13-19(24)4/h5-14H,15H2,1-4H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMKTXDNJOUQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

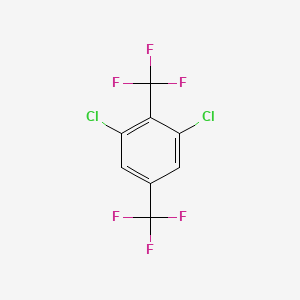

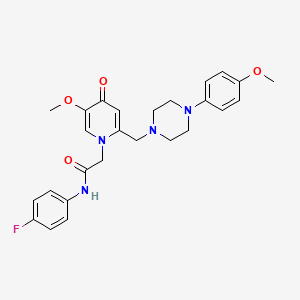

![3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2823624.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

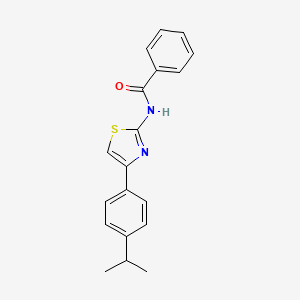

![4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2823628.png)

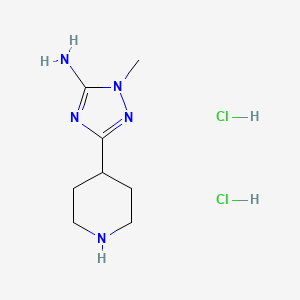

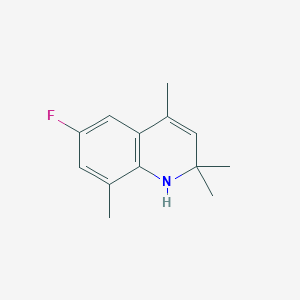

![2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B2823632.png)